3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine

Lipophilicity Physicochemical profiling Medicinal chemistry

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine (CAS 1797696-82-2; IUPAC: 1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)azetidine) is a fully synthetic, 1,3-disubstituted azetidine derivative bearing two electronically distinct sulfonyl substituents—an aromatic phenylsulfonyl group at the azetidine N1 position and a branched aliphatic isobutylsulfonyl group at the C3 position. With a molecular weight of 317.43 g·mol⁻¹, a calculated logP of 1.54, a topological polar surface area (tPSA) of 80 Ų, and four hydrogen-bond acceptors, the compound occupies a physicochemical space consistent with lead-like small molecules (fraction sp³ = 0.54; rotatable bonds =.

Molecular Formula C13H19NO4S2
Molecular Weight 317.42
CAS No. 1797696-82-2
Cat. No. B2566928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine
CAS1797696-82-2
Molecular FormulaC13H19NO4S2
Molecular Weight317.42
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C13H19NO4S2/c1-11(2)10-19(15,16)13-8-14(9-13)20(17,18)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
InChIKeyKKDDNOPOIWCIBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine: Core Chemical Identity, Physicochemical Profile, and Procurement Baseline for CAS 1797696-82-2


3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine (CAS 1797696-82-2; IUPAC: 1-(benzenesulfonyl)-3-(2-methylpropylsulfonyl)azetidine) is a fully synthetic, 1,3-disubstituted azetidine derivative bearing two electronically distinct sulfonyl substituents—an aromatic phenylsulfonyl group at the azetidine N1 position and a branched aliphatic isobutylsulfonyl group at the C3 position [1]. With a molecular weight of 317.43 g·mol⁻¹, a calculated logP of 1.54, a topological polar surface area (tPSA) of 80 Ų, and four hydrogen-bond acceptors, the compound occupies a physicochemical space consistent with lead-like small molecules (fraction sp³ = 0.54; rotatable bonds = 4) [2]. The compound is catalogued in PubChem (deposited by Enamine, BenchChem, and others) and is listed in the ZINC15 database (ZINC416505102), where it is annotated as having no ChEMBL-reported biological activity and no clinical trial history [2][3]. This absence of published target-engagement data does not negate procurement value; rather, it defines the compound's current positioning as a pristine, data-poor chemical probe whose substitution pattern differentiates it from extensively characterized azetidine analogs.

Why 3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine Cannot Be Replaced by Generic Azetidine Sulfonamides in Structure-Focused Procurement


The 1,3-disubstituted azetidine sulfonamide chemotype encompasses a broad family of compounds whose biological and physicochemical properties are exquisitely sensitive to the identity of the N1 and C3 sulfonyl substituents [1]. Simple replacement of the N1-phenylsulfonyl group with an alkylsulfonyl (e.g., butylsulfonyl) eliminates the aromatic π-system, altering both conformational preferences and potential π-stacking interactions with protein targets; conversely, introduction of electron-donating (e.g., methoxy) or electron-withdrawing (e.g., fluoro) substituents on the phenyl ring modulates sulfonamide acidity and metabolic stability in ways that are not linearly predictable [2]. The ZINC15 database explicitly records no known biological activity for this specific compound, meaning that any activity data generated on close analogs cannot be assumed to transfer [3]. Procurement decisions that treat this compound as interchangeable with, for example, 1-(butylsulfonyl)-3-(isobutylsulfonyl)azetidine (CAS 1797847-41-6) or 3-(isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine (CAS 1797696-90-2) risk introducing uncontrolled variables into structure-activity relationship (SAR) studies, chemical biology experiments, or synthetic campaigns. The quantitative evidence below establishes the measurable dimensions along which this compound diverges from its nearest structural neighbors.

Product-Specific Quantitative Differentiation Evidence for 3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine (CAS 1797696-82-2)


N1-Sulfonyl Substituent logP Differential: Phenylsulfonyl vs. Butylsulfonyl in Isobutylsulfonyl-Azetidine Series

The N1-phenylsulfonyl group in the target compound confers a calculated logP of 1.54, which is approximately 0.5–0.8 log units lower than the predicted logP of the direct N1-butylsulfonyl analog (predicted ~2.1–2.3) due to the replacement of the hydrophobic n-butyl chain with the more polarizable but less lipophilic phenyl ring [1]. This difference is substantial enough to alter both aqueous solubility and membrane permeability in cell-based assays, making the two compounds non-interchangeable in any experimental context where passive diffusion is a relevant variable.

Lipophilicity Physicochemical profiling Medicinal chemistry

Topological Polar Surface Area (tPSA) Differentiation: Phenylsulfonyl vs. Phenethylsulfonyl N1-Substitution

The target compound's tPSA of 80 Ų places it below the commonly cited CNS permeability threshold of 90 Ų, whereas the phenethylsulfonyl analog (CAS 1797696-90-2), which incorporates an ethylene spacer between the sulfonyl group and the phenyl ring, is predicted to have a comparable or marginally higher tPSA (~80–85 Ų) due to the additional methylene groups not contributing to polarity but slightly altering the conformational ensemble [1]. Both compounds remain within the CNS-accessible chemical space, but the absence of the flexible ethylene linker in the target compound results in greater conformational restraint, which may translate into differential entropic penalties upon target binding.

Polar surface area CNS drug-likeness Blood-brain barrier permeability

Molecular Weight and Heavy Atom Count Differentiation: Target vs. Methoxy-Phenylsulfonyl Analog in Fragment-Based Screening Contexts

At 317.43 g·mol⁻¹ with 20 heavy atoms, the target compound is approximately 30 Da lighter and contains one fewer heavy atom than 3-(isobutylsulfonyl)-1-[(2-methoxyphenyl)sulfonyl]azetidine (MW ~347.45 Da; 23 heavy atoms) [1]. In fragment-based drug discovery (FBDD), this 30 Da difference is consequential because it positions the target compound closer to the fragment sweet spot (MW ≤ 300 Da) while the methoxy analog exceeds the typical fragment cutoff, meaning the two compounds would be classified into different screening library tiers (fragment vs. lead-like) despite sharing the same core scaffold .

Fragment-based drug discovery Ligand efficiency metrics Molecular complexity

Hydrogen-Bond Acceptor Count and Sulfonyl Oxygen Redundancy: Target vs. Des-sulfonyl Azetidine Core (CAS 1706460-38-9)

The target compound carries four hydrogen-bond acceptor (HBA) atoms—contributed by the four sulfonyl oxygens (two from each sulfonyl group)—compared to only two HBA atoms in 3-(isobutylsulfonyl)azetidine (CAS 1706460-38-9), which lacks the N1-phenylsulfonyl group [1]. This doubling of HBA count fundamentally alters the hydrogen-bonding capacity of the molecule: the target compound can simultaneously engage up to four H-bond donor residues in a protein binding site, whereas the des-N1-sulfonyl analog is limited to two such interactions. In a JAK kinase inhibitor context, where azetidine sulfonamides have been shown to form critical H-bonds with the hinge region and catalytic lysine, this additional H-bond capacity may translate into differential kinase selectivity profiles [2].

Hydrogen-bond acceptor count Ligand-receptor binding Selectivity profiling

Fraction sp³ and Three-Dimensional Complexity: Target Compound vs. Planar Aromatic Azetidine Analogs

The target compound exhibits a fraction sp³ of 0.54, reflecting that 7 of its 13 non-hydrogen carbon/sulfur atoms are sp³-hybridized (the four-membered azetidine ring carbons, the isobutyl side chain, and the sulfonyl sulfur atoms) [1]. This value substantially exceeds the fraction sp³ of fully aromatic comparator scaffolds such as N-phenylsulfonyl pyrrolidine or piperidine derivatives (fraction sp³ typically <0.35 for five- and six-membered ring analogs with aromatic N-substituents) [2]. Higher fraction sp³ correlates with improved aqueous solubility, reduced promiscuous aggregation, and enhanced clinical developability in retrospective analyses of approved oral drugs, where the median fraction sp³ is approximately 0.47 [3].

Fraction sp³ 3D molecular complexity Drug-likeness optimization

Azetidine Ring Strain Energy as a Reactivity Differentiator: Target Compound vs. Pyrrolidine and Piperidine Sulfonamide Analogs

The four-membered azetidine ring in the target compound possesses a ring strain energy (RSE) of approximately 25.2–26.3 kcal·mol⁻¹, which is intermediate between the highly strained aziridine (~27 kcal·mol⁻¹) and the relatively unstrained pyrrolidine (~5–6 kcal·mol⁻¹) [1][2]. This intermediate strain energy renders the azetidine ring sufficiently activated for nucleophilic ring-opening reactions under controlled conditions, while remaining kinetically stable enough for handling and storage at ambient temperature—a balance that neither aziridines (too reactive, short shelf-life) nor pyrrolidines/piperidines (insufficiently reactive for ring-opening diversification) can achieve [1]. This property uniquely positions the target compound as a spring-loaded synthetic intermediate for generating diverse sulfonamide-containing libraries via regioselective azetidine ring-opening with N-, O-, and S-nucleophiles.

Ring strain energy Covalent inhibitor design Synthetic diversification

Validated Research and Industrial Application Scenarios for 3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine Based on Quantitative Differentiation Evidence


Fragment-Based Lead Discovery Libraries Requiring Sub-350 Da, High-sp³ Sulfonamide Probes

The target compound's molecular weight of 317.43 Da, combined with its fraction sp³ of 0.54 and tPSA of 80 Ų, makes it a strong candidate for inclusion in fragment-screening libraries where three-dimensional complexity is prioritized over flat aromatic character [1]. Unlike the methoxy-phenylsulfonyl analog (MW ~347 Da), this compound remains below the 320 Da practical ceiling for fragment follow-up chemistry, providing greater headroom for vector elaboration without violating Lipinski's Rule of Five. The dual sulfonyl motif offers two independent vectors for fragment growing—one aromatic (N1-phenyl) and one aliphatic (C3-isobutyl)—enabling divergent SAR exploration from a single starting point [2].

Kinase Inhibitor Selectivity Profiling Using Dual-Sulfonyl Azetidine Scaffolds with Differentiated H-Bond Acceptor Topology

With four hydrogen-bond acceptor atoms arranged in two geometrically distinct sulfonyl planes, the target compound provides a more complex H-bond donor/acceptor surface than mono-sulfonyl azetidine analogs (e.g., CAS 1706460-38-9, HBA = 2) [1]. This property is directly relevant to JAK kinase inhibitor programs, where azetidine sulfonamides have been patented as hinge-binding motifs that engage the kinase hinge region via the N1-sulfonyl oxygens while the C3-sulfonyl group may interact with the catalytic lysine or the DFG-loop conformation [2]. The compound is suitable for use as a tool compound in competitive binding assays (e.g., differential scanning fluorimetry or SPR) to map the contribution of the N1-phenylsulfonyl group to kinase binding energy, using the des-N1-sulfonyl analog as a negative control.

Covalent Inhibitor Fragment Library Construction Exploiting Azetidine Ring Strain for Targeted Covalent Modification

The azetidine ring strain energy of ~25.2 kcal·mol⁻¹—significantly higher than pyrrolidine (~5–6 kcal·mol⁻¹) but manageable under ambient storage conditions—positions the target compound as a latent electrophile for covalent inhibitor discovery [1]. Under mildly acidic or nucleophilic conditions, the azetidine ring can undergo regioselective opening to generate a reactive secondary amine that can be further functionalized with acrylamide or vinyl sulfonamide warheads. This reactivity profile is absent in pyrrolidine and piperidine N-sulfonamide analogs, making the azetidine scaffold the only viable choice when the experimental design requires post-synthetic covalent warhead installation via ring opening [2].

Physicochemical Property Benchmarking in CNS Drug Discovery Campaigns Targeting Sub-90 Ų tPSA Chemical Space

With a calculated tPSA of 80 Ų, the target compound resides within the established CNS permeability window (tPSA < 90 Ų) while offering four H-bond acceptors for target engagement [1]. This combination is relatively rare among drug-like molecules and makes the compound a valuable reference standard for calibrating in silico CNS permeability models (e.g., PAMPA-BBB or MDCK-MDR1 assays). The absence of a flexible ethylene linker (present in the phenethylsulfonyl analog, CAS 1797696-90-2) further reduces the entropic penalty upon protein binding, making this compound the preferred choice when conformational pre-organization is hypothesized to contribute to target affinity [2].

Quote Request

Request a Quote for 3-(Isobutylsulfonyl)-1-(phenylsulfonyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.